7-Ethoxycoumarin
Overview
Description
7-Ethoxycoumarin, also known as 7-ethoxy-2H-chromen-2-one, is a derivative of coumarin. It is characterized by the presence of an ethoxy group at the 7th position of the coumarin structure. This compound is widely used in biochemical research, particularly as a substrate for cytochrome P450 enzymes, which play a crucial role in the metabolism of various xenobiotics and endogenous compounds .
Scientific Research Applications
7-Ethoxycoumarin has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
7-Ethoxycoumarin is metabolized by many cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of foreign compounds. The primary targets of this compound are the CYP1, CYP2, and CYP3 families of cytochrome P450 enzymes .
Mode of Action
This compound interacts with its targets, the cytochrome P450 enzymes, through a process called O-deethylation . This process involves the removal of an ethyl group from this compound, resulting in the formation of 7-hydroxycoumarin .
Biochemical Pathways
The metabolism of this compound involves several biochemical pathways. The compound undergoes O-deethylation, glucuronidation, sulfation, oxygenation, oxidative ring-opening, hydrogenation, glutathionation, dehydrogenation, cysteination, glucosidation, methylation, and hydrolysis . These processes result in the formation of various metabolites .
Pharmacokinetics
This compound exhibits species differences in metabolism when incubated with hepatocytes from humans, monkeys, dogs, and rats . The analysis of metabolites suggests that this compound may undergo 3,4-epoxidation , which is responsible for the formation of glutathione and its derived cysteine conjugates, carboxylic acid and its glucuronides, glucosides, and sulfate .
Result of Action
The enzymatic product of this compound’s interaction with cytochrome P450 enzymes is 7-hydroxycoumarin . This compound is recovered following the acidification of the incubation mixture and is measured using a spectrofluorometric method .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s interaction with cytochrome P450 enzymes can be monitored in both hepatic and extrahepatic tissues . This suggests that the compound’s action, efficacy, and stability may vary depending on the tissue environment.
Safety and Hazards
Future Directions
7-Ethoxycoumarin has been used to study the functional activity of recombinant P450 . It has potential for use in the treatment of infections caused by Pseudomonas aeruginosa, as it has been shown to inhibit virulence and biofilm formation via targeting Rhl and Pqs quorum sensing systems . This suggests that this compound may be useful in the development of non-antibiotic-based antibacterial therapy .
Biochemical Analysis
Biochemical Properties
7-Ethoxycoumarin is metabolized by many cytochrome P450 enzymes active in foreign compound metabolism . It has been shown to inhibit the cytochrome P450, which is an enzyme involved in drug metabolism . The compound is also a substrate for CYP2B6 .
Cellular Effects
This compound has been used as a prototypic substrate to monitor P450 activity in both hepatic and extrahepatic tissues . It has been found to modulate a variety of virulence factors and motility without subjecting planktonic cells to any selection pressure .
Molecular Mechanism
This compound is metabolized by at least two P450 enzymes or by two groups of P450 enzymes that are kinetically distinguishable . The oxidation of this compound is catalyzed by both wild-type and mutant forms of CYP102A1 . Two major products are produced as a result of O-deethylation and 3-hydroxylation reactions .
Temporal Effects in Laboratory Settings
This compound is extensively biotransformed in incubations to various metabolites . The enzymatic product, 7-hydroxycoumarin, is recovered by a double-extraction procedure and measured at an excitation wavelength of 370 nm and an emission wavelength of 450 nm .
Metabolic Pathways
This compound undergoes several metabolic pathways including O-deethylation, glucuronidation, sulfation, oxygenation, oxidative ring-opening, hydrogenation, glutathionation, dehydrogenation, cysteination, glucosidation, methylation, and hydrolysis . The analysis of metabolites suggests that this compound may undergo 3,4-epoxidation responsible for the formation of glutathione and its derived cysteine conjugates, carboxylic acid and its glucuronides, glucosides, and sulfate .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Ethoxycoumarin can be synthesized through the ethylation of 7-hydroxycoumarin. The reaction typically involves the use of ethyl iodide and a base such as potassium carbonate in a suitable solvent like acetone. The reaction is carried out under reflux conditions to facilitate the ethylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 7-Ethoxycoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 7-hydroxycoumarin.
O-deethylation: This is a common reaction catalyzed by cytochrome P450 enzymes, resulting in the formation of 7-hydroxycoumarin.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
O-deethylation: This reaction is typically carried out in the presence of cytochrome P450 enzymes in a suitable buffer solution.
Major Products:
7-Hydroxycoumarin: This is the primary product formed from the O-deethylation of this compound.
Comparison with Similar Compounds
7-Hydroxycoumarin: This is the direct product of the O-deethylation of 7-ethoxycoumarin and shares similar structural features.
Umbelliferone: Another coumarin derivative with a hydroxy group at the 7th position, commonly used in similar biochemical assays.
4-Hydroxycoumarin: A related compound with a hydroxy group at the 4th position, known for its anticoagulant properties.
Uniqueness: this compound is unique due to its specific use as a substrate for cytochrome P450 enzymes, making it an essential tool in enzymatic studies and drug metabolism research. Its ability to undergo O-deethylation provides valuable insights into the catalytic mechanisms of P450 enzymes and their role in metabolizing various compounds .
Properties
IUPAC Name |
7-ethoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-13-9-5-3-8-4-6-11(12)14-10(8)7-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFAQMGORKPVDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=CC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184983 | |
Record name | 7-Ethoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 7-Ethoxycoumarin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11312 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
31005-02-4 | |
Record name | 7-Ethoxycoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31005-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Ethoxycoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031005024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Ethoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-ethoxycoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.831 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 7-ETHOXYCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8K66XCQ6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the primary target of 7-ethoxycoumarin in biological systems?
A1: this compound is primarily metabolized by cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases found in various organisms. [, , ]
Q2: What is the primary metabolic reaction this compound undergoes, and what enzyme is primarily responsible?
A2: The primary metabolic reaction is O-deethylation, where this compound is converted to 7-hydroxycoumarin, primarily catalyzed by CYP enzymes, particularly CYP2A6 in humans. [, , , ]
Q3: What are the downstream effects after this compound is metabolized?
A3: 7-Hydroxycoumarin, the product of this compound O-deethylation, undergoes phase II metabolism, primarily glucuronidation and sulfation, leading to the formation of 7-hydroxycoumarin glucuronide and 7-hydroxycoumarin sulfate, respectively. [, , , ] These conjugates are more water-soluble and readily excreted.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C11H10O3, and its molecular weight is 190.19 g/mol.
Q5: What are the typical kinetic parameters (Km and Vmax) observed for this compound O-deethylation in human liver microsomes?
A5: Studies have shown biphasic Michaelis-Menten kinetics for this compound O-deethylation in human liver microsomes, suggesting the involvement of at least two different CYP enzymes. The reported Km values for the high-affinity component range from 1.9 to 3.9 μM, while the low-affinity component exhibits Km values ranging from 220 to 470 μM. [, ]
Q6: How is this compound used to study drug-drug interactions?
A6: this compound is used to investigate the potential of drugs to inhibit or induce CYP enzymes. By measuring changes in this compound O-deethylation rates in the presence of a test drug, researchers can assess the drug's potential to interact with CYP enzymes and affect the metabolism of co-administered drugs. [, , ]
Q7: Can you explain the use of this compound in studying interspecies differences in drug metabolism?
A7: Research utilizing this compound metabolism in precision-cut liver slices from different species, including rats, mice, guinea pigs, monkeys, and humans, has highlighted significant species differences in both phase I and phase II metabolic pathways. [] This emphasizes the importance of considering species-specific drug metabolism variations in preclinical studies.
Q8: How is this compound used to assess liver function?
A8: this compound O-deethylation rate is used as an indicator of the metabolic capacity of the liver. Reduced activity can indicate impaired liver function. [, , ]
Q9: How do structural modifications to this compound affect its metabolism by CYP enzymes?
A9: Research has demonstrated that even slight structural modifications to this compound, like substituting the ethoxy group with other alkyl groups, can significantly influence its metabolism by CYP enzymes. [, ] These findings underscore the substrate specificity of CYP enzymes and the impact of even minor structural changes on drug metabolism.
Q10: What are the advantages of using this compound in in vitro models like liver microsomes and hepatocytes?
A10: this compound's in vitro applications, particularly in liver microsomes and hepatocytes, are valuable for their ability to provide controlled environments for studying specific CYP enzyme activities and their modulation by various factors. [, , , , ]
Q11: Can you provide examples of in vivo studies that have utilized this compound to investigate drug metabolism?
A11: Studies have employed this compound in living organisms (in vivo) to investigate the impact of chronic alcohol administration on drug metabolism in rat models. [, ] The observed enhancements in this compound metabolism suggest alcohol-induced alterations in liver enzyme activity.
Q12: What are the common analytical techniques used to measure this compound and its metabolites?
A12: The primary technique for quantifying this compound and its metabolites is high-performance liquid chromatography (HPLC), often coupled with fluorescence detection due to the fluorescent nature of 7-hydroxycoumarin. [, ] This method allows for the separation and quantification of the parent compound and its metabolites in complex biological samples.
Q13: What resources are available for researchers interested in studying this compound metabolism?
A13: Numerous resources support researchers studying this compound metabolism. These include:
Q14: How has the use of this compound contributed to the field of drug metabolism research?
A14: this compound has played a significant role in advancing our understanding of CYP enzyme activity, regulation, and their involvement in xenobiotic metabolism. [] Its application as a probe substrate has been instrumental in:
- Characterizing CYP enzyme kinetics: this compound has enabled researchers to determine kinetic parameters like Km and Vmax, providing insights into enzyme efficiency and substrate specificity. [, ]
- Identifying CYP enzyme inducers and inhibitors: Its use has facilitated the identification of drugs and other compounds that can modulate CYP enzyme activity, contributing significantly to our understanding of drug-drug interactions. [, , ]
- Evaluating interspecies differences in drug metabolism: Research employing this compound has highlighted significant species-specific variations in drug metabolism, underscoring the importance of considering these differences in preclinical studies. []
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